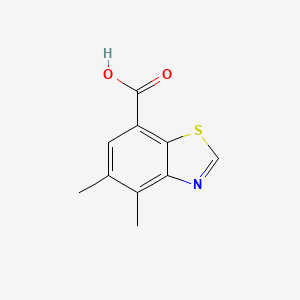

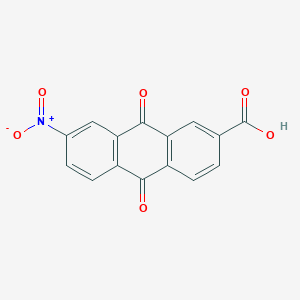

4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4,5-Dimethyl-1,3-benzothiazole-7-carboxylic acid” is an intermediate used in the synthesis of pyrazole inhibitors of coactivator associated arginine methyltransferase 1 (CARM1). It is also used to prepare aminofuro-pyridine derivatives as inhibitors of TAK1 .

Synthesis Analysis

Benzothiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance .Molecular Structure Analysis

The structure of benzothiazoles consists of a 5-membered 1,3-thiazole ring fused to a benzene ring. The nine atoms of the bicycle and the attached substituents are coplanar .Chemical Reactions Analysis

Benzothiazoles are synthesized from 2-aminothiophenol and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Physical and Chemical Properties Analysis

The chemical formula of benzothiazole is C7H5NS. It is a colorless, slightly viscous liquid . The molar mass of “this compound” is 207.25 .Applications De Recherche Scientifique

Fluorescent Chemosensors

A benzothiazole-based aggregation-induced emission luminogen (AIEgen) showed potential as a ratiometric fluorescent chemosensor for physiological pH sensing, displaying reversible acid/base-switched yellow/cyan emission transitions. The sensitivity of this AIEgen for pH fluctuations in biosamples and neutral water samples was highlighted due to a sharp pH response between 7.0 and 8.0, making it suitable for highly sensitive detection of pH changes (Li et al., 2018).

Organic Linkers in Metal–Organic Frameworks

Benzothiadiazole dibenzoic acid (BTDB) derivatives are recognized for their role as organic linkers in metal–organic frameworks (MOFs) and fluorescent probes in biological systems. The study showed how the radiative and non-radiative decay channels of BTDB can be controlled through concentration and hydrogen-bond interactions, affecting excited-state structural changes and emission quantum yields (El‐Zohry et al., 2019).

Corrosion Inhibitors

Research into benzothiazole derivatives as corrosion inhibitors for carbon steel in acidic environments highlighted their effectiveness. These inhibitors provide extra stability and higher inhibition efficiencies against steel corrosion than other compounds in the benzothiazole family. They can be adsorbed onto surfaces by both physical and chemical means, offering potential for corrosion protection in various industrial applications (Hu et al., 2016).

Luminescence Sensing

Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate showed potential as fluorescence sensors for benzaldehyde-based derivatives. These frameworks exhibit characteristic sharp emission bands sensitive to specific chemicals, demonstrating their utility in chemical sensing applications (Shi et al., 2015).

Antimicrobial and Antioxidant Activities

The synthesis and characterization of benzothiazol-2-one derivatives explored their anti-inflammatory and analgesic properties. These compounds, featuring a 1,3-benzothiazol-2-one nucleus, exhibited varying degrees of biological activity, suggesting their potential for development into therapeutic agents (Abbas et al., 2014).

Mécanisme D'action

Target of Action

Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, dna gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (murb), peptide deformylase, aldose reductase, and others . These enzymes play crucial roles in various biological processes, including DNA replication, bacterial cell wall synthesis, and metabolic pathways .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to the inhibition of the enzymes’ activities . This inhibition can result in the disruption of essential biological processes, thereby exerting the compound’s therapeutic effects .

Biochemical Pathways

Benzothiazole derivatives are known to impact various biochemical pathways due to their broad spectrum of enzyme inhibition . The downstream effects of these interactions can include the disruption of DNA replication, metabolic processes, and bacterial cell wall synthesis .

Result of Action

Based on the known effects of benzothiazole derivatives, it can be inferred that the compound may lead to the disruption of essential biological processes, such as dna replication and bacterial cell wall synthesis, due to its inhibitory effects on various enzymes .

Orientations Futures

Benzothiazole and its derivatives have a wide range of biological activities and medicinal applications. They are of great interest due to their wide range of biological activities and medicinal applications . The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Propriétés

IUPAC Name |

4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2S/c1-5-3-7(10(12)13)9-8(6(5)2)11-4-14-9/h3-4H,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBIRNIFAAPQQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1C)N=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1782918-29-9 |

Source

|

| Record name | 4,5-dimethyl-1,3-benzothiazole-7-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-Dimethoxyphenyl)-[4-(2-hydroxyethyl)-1-piperazinyl]methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2958011.png)

![Tert-butyl 8-oxo-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B2958014.png)

![[(1R,5R)-1-Bicyclo[3.1.0]hexanyl]methanol](/img/structure/B2958020.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2958024.png)

![1-(9-Chloro-2-(3-hydroxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2958028.png)